N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a heterocyclic molecule with a complex architecture. Its structure comprises:
- A benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a methylene group to the acetamide nitrogen.
- A thiazole ring substituted at position 4 with a thioether group connected to a 2-((4-methoxyphenyl)amino)-2-oxoethyl chain.
- An acetamide backbone bridging the benzodioxolylmethyl and thiazole-thioether components.
This compound is hypothesized to exhibit bioactivity due to its structural resemblance to pharmacologically active thiazole and benzodioxole derivatives, which are known for anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-28-17-5-3-15(4-6-17)24-21(27)12-32-22-25-16(11-31-22)9-20(26)23-10-14-2-7-18-19(8-14)30-13-29-18/h2-8,11H,9-10,12-13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXHJXDTJIDCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and data.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[d][1,3]dioxole moiety followed by the introduction of thiazole and acetamide functional groups through methods such as nucleophilic substitution and condensation reactions .
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have demonstrated that derivatives containing benzo[d][1,3]dioxole moieties can inhibit cancer cell proliferation by targeting key signaling pathways such as the epidermal growth factor receptor (EGFR). This inhibition leads to the induction of apoptosis and disruption of the cell cycle in cancer cells .
Case Studies
A notable study evaluated a series of thiourea derivatives with benzo[d][1,3]dioxole groups and reported IC50 values for various cancer cell lines:
| Compound | HepG2 IC50 (µM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) |
|---|---|---|---|
| Thiourea Derivative A | 2.38 | 1.54 | 4.52 |
| Doxorubicin (Control) | 7.46 | 8.29 | 4.56 |
These results indicate that certain derivatives possess superior anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
The following table summarizes the antibacterial activity observed for selected derivatives:
| Compound | Zone of Inhibition (mm) |
|---|---|
| Compound 4f | 21–28 |
| Compound 4i | 20–24 |
| Compound 4j | 21–27 |
These compounds were found to be more potent than standard antibiotics like gentamycin .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole and dioxole moieties exhibit significant antimicrobial activity. Studies have shown that similar thiazole-based compounds can inhibit the growth of various bacterial strains, suggesting that N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide may also possess similar properties .
Anticancer Activity
Preliminary studies have indicated that derivatives of thiazoles can exhibit cytotoxic effects against cancer cell lines. The presence of the benzo[d][1,3]dioxole structure may enhance these effects due to its ability to interact with cellular targets involved in proliferation and apoptosis .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. For example, it has shown promise in inhibiting specific enzymes involved in bacterial cell wall synthesis, which could lead to applications in developing new antibacterial agents .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, a series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various pathogens .
Case Study 2: Cancer Cell Line Testing
Another study investigated the cytotoxic effects of thiazole-containing compounds on human cancer cell lines. The results demonstrated that these compounds could induce apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents. The study suggests further exploration into the specific mechanisms by which this compound may exert its effects .
Chemical Reactions Analysis
Amide Bond Reactivity
The compound contains two amide groups, which participate in hydrolysis and coupling reactions.
Key Reactions:
-
Acid/Base-Catalyzed Hydrolysis :
Under acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the amide bonds hydrolyze to form carboxylic acids and amines. For example, the acetamide group may hydrolyze to acetic acid and the corresponding amine .
Example : -
Coupling Reactions :
Amide bonds are typically formed via carbodiimide-mediated coupling (e.g., EDC, DCC) with catalysts like DMAP . This suggests reversibility under specific conditions.
Thioether Oxidation
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones.
Key Reactions:
| Reagent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 6–12 h |
| mCPBA | Sulfone | DCM, 0°C to RT, 2–4 h |
Example :
Thiazole Ring Functionalization
The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich nitrogen.
Key Reactions:
-
Halogenation :
Bromination or chlorination using NBS or Cl₂/FeCl₃ . -
Nitration :
HNO₃/H₂SO₄ introduces nitro groups, though steric hindrance may limit reactivity .
4-Methoxyphenyl Group
The methoxy group directs electrophiles to the para position. Common reactions include:
Nucleophilic Substitution at Thioether
The thioether can act as a leaving group in SN2 reactions under strong basic conditions.
Example :
Conditions : K₂CO₃/DMF, 60–80°C .
Reduction Reactions
-
Amide Reduction :
LiAlH₄ reduces amides to amines, though this may affect other reducible groups (e.g., thiazole). -
Aromatic Ring Hydrogenation :
H₂/Pd-C partially hydrogenates benzo[d] dioxole under high pressure .
Complex Formation
The compound may coordinate with metal ions (e.g., Cu²⁺, Fe³⁺) via sulfur and nitrogen atoms, forming chelates .
Experimental Insights from Analogous Compounds
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Thiazole vs. Thiadiazole/Benzothiazole :
- Thiazole derivatives (e.g., the target compound and Compound 72) often exhibit enhanced metabolic stability compared to thiadiazole or benzothiazole analogues .
- Benzothiazole derivatives (e.g., 3a-3g) demonstrate superior anti-inflammatory activity due to additional aromatic stacking interactions .
Substituent Effects :
- The 4-methoxyphenyl group in the target compound may enhance solubility and receptor binding compared to unsubstituted phenyl groups (e.g., N-(4-Phenyl-2-thiazolyl)acetamide) .
- Benzodioxole moieties (as in the target compound and Compound 72) contribute to improved blood-brain barrier penetration, a feature absent in simpler acetamide derivatives .
Key Findings:
- Cytotoxicity is more pronounced in thiadiazole derivatives (e.g., 3a-c), likely due to electrophilic oxadiazole groups, whereas the target compound’s acetamide and thioether groups may reduce off-target toxicity .
Key Insights:
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains three critical moieties:
- A benzo[d][1,3]dioxole group, which confers metabolic stability due to its electron-rich aromatic system .
- A thiazole ring that enhances hydrogen-bonding potential and π-π stacking interactions with biological targets .
- A 4-methoxyphenylacetamide side chain, which modulates solubility and target affinity via hydrophobic and hydrogen-bonding interactions .
Methodological Insight : Use density functional theory (DFT) to calculate partial charges and electrostatic potential maps. Pair this with NMR spectroscopy (e.g., , , and 2D experiments like COSY) to experimentally validate electronic environments .
Q. What synthetic routes are recommended for this compound, and how can purity be optimized?
The synthesis typically involves:
Thioether formation : Reacting a 2-mercaptothiazole intermediate with a 2-chloroacetamide derivative under basic conditions (e.g., NaH in DMF) .
Amide coupling : Using HATU or EDC/NHS to conjugate the benzo[d][1,3]dioxolemethyl amine with the thiazole-acetic acid intermediate .
Q. Optimization Tips :
- Monitor reaction progress via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
- Purify intermediates via flash chromatography (silica gel, gradient elution) to achieve >95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Key SAR Modifications :
- Benzo[d][1,3]dioxole substitution : Replace the methyl group with halogens (e.g., Cl, F) to enhance metabolic stability and binding affinity .
- Thiazole ring modification : Introduce methyl or methoxy groups at the 4-position to modulate steric effects .
Q. Experimental Design :
- Synthesize analogs using parallel combinatorial chemistry.
- Test in vitro binding affinity (e.g., SPR or ITC) against target enzymes (e.g., kinases) and off-targets (e.g., cytochrome P450 isoforms) .
Q. How should contradictory data on biological activity (e.g., anti-inflammatory vs. anticancer) be resolved?
Case Example :
- A study reported anti-inflammatory activity (IC = 2.1 μM for COX-2 inhibition) , while another highlighted anticancer effects (IC = 4.7 μM against MCF-7 cells) .
Q. Resolution Strategy :
- Conduct dose-response assays across multiple cell lines (e.g., cancer vs. normal cells) to identify selectivity windows.
- Use gene expression profiling (RNA-seq) to map pathway activation (e.g., NF-κB vs. p53) .
Q. What in vitro and in vivo models are suitable for pharmacokinetic (PK) profiling?
In Vitro Models :
- Caco-2 cells for intestinal permeability assessment.
- Microsomal stability assays (human liver microsomes) to predict metabolic clearance .
Q. In Vivo Models :
- Rodent PK studies : Administer 10 mg/kg (IV and oral) to calculate bioavailability (F%) and half-life (t) .
- Tissue distribution : Use LC-MS/MS to quantify compound levels in plasma, liver, and brain .
Q. How can molecular docking and dynamics simulations guide mechanistic studies?
Protocol :
Docking : Use AutoDock Vina to model interactions with proposed targets (e.g., PARP-1 or EGFR). Validate with co-crystallized ligands (PDB IDs: 5WRZ, 4HJO) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and identify critical residues (e.g., Lys745 in EGFR) .
Q. What strategies mitigate oxidative degradation during storage?
Stability Data :
- The compound degrades by 15% after 30 days at 25°C in light-exposed conditions .
Q. Mitigation Approaches :
- Store lyophilized powder at -80°C under argon.
- Formulate with antioxidants (e.g., 0.1% BHT) in PBS (pH 7.4) for aqueous solutions .
Contradictions and Limitations
- Synthetic Yield Variability : Yields range from 45% (DMF, 80°C) to 68% (DMSO, 120°C) due to solvent-dependent side reactions .
- Off-Target Effects : At >10 μM, the compound inhibits hERG (IC = 9.3 μM), necessitating cardiac safety profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
